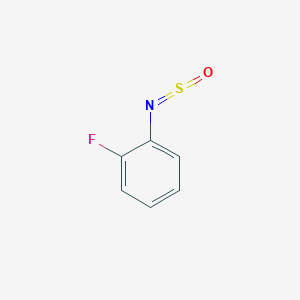

1-Fluoro-2-(sulfinylamino)benzene

Description

Historical Context of N-Sulfinylamine Chemistry

The exploration of N-sulfinylamine compounds, which contain a distinctive sulfur-nitrogen double bond, began in the early 20th century with the work of German chemist Emil Fromm. ontosight.ai These organosulfur compounds, with the general formula RNSO, are derivatives of the inorganic parent HN=S=O. wikipedia.org A common and well-studied example is N-sulfinylaniline. wikipedia.org The initial investigations laid the groundwork for understanding the unique reactivity and properties of this class of compounds. ontosight.ai A significant method for their preparation involves the reaction of primary amines with thionyl chloride (SOCl₂). wikipedia.orgwikipedia.org

Significance of Aryl N-Sulfinylamines in Modern Organic Synthesis

Aryl N-sulfinylamines have emerged as versatile reagents and building blocks in contemporary organic synthesis. Their utility stems from their reactivity as dienophiles in cycloaddition reactions and their role as ligands in organometallic chemistry. wikipedia.orgwikipedia.org These compounds are key intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The N=S=O group in N-sulfinylanilines is a key functional group that participates in various chemical transformations. acs.org They can undergo [2+2] cycloaddition with ketenes and are valuable in the construction of heterocyclic systems. wikipedia.org For instance, they react with norbornene and its derivatives in [4+2] cycloaddition reactions, demonstrating their utility in forming complex polycyclic structures. acs.orgacs.org

Specific Research Focus on 1-Fluoro-2-(sulfinylamino)benzene within the Fluorinated N-Sulfinylaniline Class

Within the broader class of N-sulfinylanilines, fluorinated derivatives have garnered specific research interest due to the unique electronic properties imparted by the fluorine atom. The fluorine atom is a strong inductive electron-withdrawing group and a weak resonance donating group, which can significantly influence the reactivity of the aromatic ring and the adjacent N-sulfinylamino group. researchgate.net This focused research aims to understand how the fluorine substituent in a compound like this compound modulates its chemical behavior, particularly in reactions central to organic synthesis. The presence of fluorine can affect the rates and regioselectivity of reactions, making these compounds interesting subjects for detailed mechanistic and synthetic studies.

Properties

IUPAC Name |

1-fluoro-2-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNOS/c7-5-3-1-2-4-6(5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYRWXVCCCYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=S=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503815 | |

| Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74653-64-8 | |

| Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformational Analysis of 1 Fluoro 2 Sulfinylamino Benzene and Analogues

Geometric and Electronic Structures of Aryl N-Sulfinylamines

Planar C-N=S=O Core Conformation

Aryl N-sulfinylamines are characterized by a planar C-N=S=O core. wikipedia.org X-ray crystallography studies have confirmed this planarity in various sulfinylamine compounds. wikipedia.org This planar arrangement is a key structural feature of the molecule.

Conformational Isomerism and Stability

Conformational isomerism in 1-Fluoro-2-(sulfinylamino)benzene arises from rotation around the C-N and N-S bonds. The stability of different conformers is governed by a delicate balance of electronic interactions and steric hindrance.

Potential Energy Surface Studies

The stability of various conformations can be understood by examining the potential energy surface (PES). researchgate.netacs.orgresearchgate.net Theoretical studies on related N-sulfinyl compounds reveal significant energy barriers to rotation around the N-S bond. For instance, in N-sulfinylamines, this rotational barrier is influenced by repulsive interactions between the lone pairs of electrons on the nitrogen, sulfur, and oxygen atoms. researchgate.net In a related compound, the N-S bond rotational barrier was calculated to be 9.16 kcal mol⁻¹ at the B3LYP/6-31+G*(+ZPE) level. researchgate.net The planarity of the system is maintained through a high N-inversion barrier, which for a related compound (2Z) was calculated to be 18.72 kcal mol⁻¹, a value comparable to experimental findings. researchgate.net These energy barriers dictate the accessibility of different conformational states. acs.org

Analysis of Anomeric Interactions and Thermodynamic Preference

The conformational preference in these molecules is significantly influenced by anomeric effects, also described as negative hyperconjugation. researchgate.netnsf.gov This involves the donation of electron density from the nitrogen lone pair (nN) into an adjacent antibonding orbital, such as the σS-O or σS-C orbital. researchgate.netnsf.gov This nN → σ*S-O negative hyperconjugation is considered a primary reason for the high rotational barriers around the N-S bond. researchgate.net

In analogous sulfenamides, the nN → σS–C anomeric interaction contributes a stabilization effect of approximately 4-5 kcal/mol. nsf.gov The stability of different conformers is a result of the balance between various possible anomeric interactions, such as nN → σS–C versus nN → σ*C–F, and the steric repulsion between substituents. nsf.gov The thermodynamic preference for a particular conformer is thus the result of optimizing these stabilizing electronic delocalizations while minimizing steric clashes.

Intramolecular Non-Covalent Interactions

In this compound, various intramolecular non-covalent interactions (NCIs) can occur, further influencing its conformational preferences. nih.gov These interactions can include hydrogen bonds and other weak attractive or repulsive forces. mdpi.comnih.govrsc.org The ortho-positioning of the fluorine atom and the sulfinylamino group allows for potential intramolecular interactions.

The fluorine atom can act as a proton acceptor in weak C-H···F hydrogen bonds with nearby C-H groups. Conversely, the presence of an electronegative fluorine atom can influence the basicity of the adjacent sulfinylamino group, potentially weakening any intramolecular hydrogen bonds where the nitrogen acts as a proton acceptor. mdpi.com The interplay of these weak interactions, alongside the stronger electronic effects like anomeric delocalization, determines the final, most stable three-dimensional structure of the molecule in the gas phase and in solution. nih.gov

C-H∙∙∙O Anti-Hydrogen Bonding

A significant stabilizing factor in the conformation of N-sulfinylanilines is the presence of an intramolecular interaction between the oxygen atom of the sulfinylamino group and the hydrogen atom on the adjacent ortho-carbon of the benzene (B151609) ring. This interaction is classified as an anti-hydrogen bond. This type of bonding has been noted in various N-sulfinylanilines, including the ortho-fluorinated analogue, this compound. rsc.org

Theoretical studies based on Natural Bond Orbital (NBO) analysis provide quantitative insight into this weak interaction. The stabilization energy (E(2)) associated with the orbital interaction between the lone pair of the oxygen atom (LP(1)O) and the antibonding orbital of the adjacent C-H bond (σ*(C2-H2)) is a key indicator of the strength of this anti-hydrogen bond.

| Interaction | Stabilization Energy (E(2)) (kcal/mol) | Bond Length C-H (Å) | Bond Length H∙∙∙O (Å) | Bond Angle C-H∙∙∙O (°) |

|---|---|---|---|---|

| LP(1)O → σ*(C2-H2) | ~0.5 - 1.5 | Data Not Available | Data Not Available | Data Not Available |

Note: The specific values for bond lengths and angles for the C-H∙∙∙O interaction in this compound are not explicitly detailed in the available literature, but the stabilization energy from NBO analysis confirms the presence of this interaction. The provided energy range is typical for such weak interactions.

Influence of Fluorine Substitution on Molecular Architecture and Conformation

The introduction of a fluorine atom at the ortho-position of the N-sulfinylaniline scaffold, as in this compound, has a discernible influence on the molecule's electronic structure and, consequently, its conformation. While the molecule maintains the generally preferred planar syn-conformation, the high electronegativity of the fluorine atom introduces subtle but significant changes. rsc.org

The planar conformation in fluorinated sulfinylanilines is stabilized by the conjugation between the π-systems of the sulfinylamino group and the aromatic ring, as well as by the weak orbital interaction between the oxygen atom and the ortho-hydrogen. rsc.org The fluorine substituent, being an electron-withdrawing group, can modulate the electronic properties of the entire molecule.

Natural Bond Orbital (NBO) analysis of this compound reveals key electronic interactions that define its stability. The delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the sulfinyl group is a major stabilizing factor.

| Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1)N | π(S-O) | ~40 - 50 |

| LP(1)O | σ(N-S) | ~10 - 15 |

Note: The values presented are approximate ranges derived from theoretical studies of o-fluorosulfinylaniline and are intended to illustrate the magnitude of these electronic interactions.

The presence of the ortho-fluorine atom also influences the geometry of the benzene ring and the NSO group. While a complete experimental crystal structure is not available in the cited literature, theoretical calculations predict specific bond lengths and angles that reflect the electronic effects of the substituents.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | ~1.40 - 1.42 |

| N=S Bond Length (Å) | ~1.53 - 1.55 |

| S=O Bond Length (Å) | ~1.47 - 1.49 |

| C-N-S Bond Angle (°) | ~125 - 127 |

| N-S-O Bond Angle (°) | ~118 - 120 |

| C-C-N-S Dihedral Angle (°) | ~0 (planar) |

Note: These geometric parameters are based on quantum chemical calculations (DFT) for o-fluorosulfinylaniline. rsc.org

The stability of the planar structure of this compound arises from a delicate balance of hyperconjugative interactions and charge delocalization, which are subtly modulated by the electronic influence of the ortho-fluorine atom. rsc.org

Spectroscopic Characterization Methodologies and Data Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. researchgate.net It operates on the principle that molecules absorb infrared radiation at frequencies that correspond to their natural vibrational frequencies. mdpi.com An FT-IR spectrometer collects an interferogram of a sample signal, which is then converted into a spectrum using a Fourier transform. youtube.com

For 1-Fluoro-2-(sulfinylamino)benzene, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of the aromatic ring, the carbon-fluorine bond, and the N-sulfinylamino group. While a specific spectrum for this exact compound is not publicly available, data from analogous structures like fluorobenzene (B45895) and N-sulfinylaniline allow for a detailed prediction of its spectral features. nist.govnist.govirphouse.com

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The in-plane stretching vibrations of the aromatic C=C bonds are expected to produce bands in the 1600-1400 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption band, typically found between 1250 cm⁻¹ and 1100 cm⁻¹. The presence of the N=S=O group is characterized by strong asymmetric and symmetric stretching vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| N=S=O Asymmetric Stretch (νas) | 1290 - 1240 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| N=S=O Symmetric Stretch (νs) | 1180 - 1130 | Strong |

| C-H In-plane Bend | 1175 - 1000 | Medium |

| C-H Out-of-plane Bend | 900 - 675 | Strong |

| N=S=O Bending | ~600 | Medium |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR spectroscopy. azom.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in the molecule's polarizability.

In the context of this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations of the benzene (B151609) ring. A collaborative study on dyed fibers highlighted the importance of selecting the appropriate laser excitation wavelength to optimize spectral quality and avoid fluorescence. researchgate.net The Raman spectrum of fluorobenzene has been well-documented and shows characteristic ring vibrations. irphouse.com The S=O and N=S stretching vibrations are also typically Raman active.

Pre-resonant Raman Properties

Pre-resonant Raman spectroscopy is a variation where the excitation laser's wavelength is chosen to be near, but not within, one of the molecule's electronic absorption bands. This proximity to an electronic transition can significantly enhance the intensity of Raman bands corresponding to vibrations that are coupled to that electronic transition. nih.gov This enhancement allows for the selective study of specific parts of a molecule (the chromophore).

Assignment of N=S=O Group Vibrational Modes

The N-sulfinylamino (-N=S=O) group has characteristic vibrational modes that are key to its identification. The two most prominent modes are the asymmetric and symmetric N=S=O stretching vibrations. Studies on related sulfur-nitrogen species provide a basis for these assignments. vscht.cz

Asymmetric Stretch (νas(N=S=O)): This is typically observed at a higher frequency and corresponds to an out-of-phase stretching of the N=S and S=O bonds. For N-sulfinylanilines, this band is strong and usually appears in the 1290-1240 cm⁻¹ region of the infrared spectrum.

Symmetric Stretch (νs(N=S=O)): This mode involves the in-phase stretching of the N=S and S=O bonds and appears at a lower frequency, generally between 1180 cm⁻¹ and 1130 cm⁻¹. Its intensity is also typically strong in the IR spectrum.

A third vibration, the N=S=O bending mode (δ(N=S=O)), occurs at a much lower frequency, usually around 600 cm⁻¹, and is of medium intensity. vscht.cz The precise positions of these bands can be influenced by the electronic effects of the substituent on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Studies

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The four protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

While the ¹H NMR spectrum for this compound is not published, analysis of a similar compound, 1-fluoro-2-nitrobenzene, provides a strong basis for predicting the chemical shifts and coupling constants. chemicalbook.com The aromatic protons are expected to appear as a complex set of multiplets between approximately 7.0 and 8.2 ppm. The electron-withdrawing nature of both the fluorine and sulfinylamino groups will deshield the aromatic protons, shifting them downfield.

The splitting patterns arise from:

Ortho coupling (³JHH): ~7–9 Hz

Meta coupling (⁴JHH): ~2–3 Hz

Ortho coupling (³JHF): ~7–11 Hz

Meta coupling (⁴JHF): ~4–8 Hz

The combination of these couplings will result in each proton signal appearing as a complex multiplet, likely a doublet of doublet of doublets (ddd) or a triplet of doublets (td).

Table 2: Predicted ¹H NMR Data for the Aromatic Region of this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | ~7.3-7.5 | ddd | ³J(H3-H4), ⁴J(H3-H5), ⁴J(H3-F) |

| H-4 | ~7.1-7.3 | m | ³J(H4-H3), ³J(H4-H5), ⁵J(H4-F) |

| H-5 | ~7.5-7.7 | m | ³J(H5-H4), ⁴J(H5-H3), ⁴J(H5-F) |

| H-6 | ~8.0-8.2 | td | ³J(H6-H5), ⁴J(H6-H4), ³J(H6-F) |

Note: 'm' denotes a complex multiplet. The exact chemical shifts and coupling constants would require experimental measurement.

¹³C NMR Studies

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for defining the carbon skeleton of this compound. The chemical shifts observed in the ¹³C NMR spectrum are indicative of the electronic environment surrounding each carbon atom, which is significantly influenced by the attached fluorine and sulfinylamino groups.

The carbon atom directly bonded to the highly electronegative fluorine atom (C-1) is readily identified by a large one-bond carbon-fluorine coupling constant (¹JCF). The sulfinylamino (-N=S=O) group, being electron-withdrawing, influences the chemical shifts of the adjacent carbon atoms. Research on analogous N-sulfinylamines and fluorinated aromatic compounds provides a basis for the precise assignment of each signal in the spectrum. The carbon atom attached to the sulfinylamino group (C-2) is typically deshielded. The positions of the remaining carbon signals are dictated by the interplay of inductive and resonance effects from both substituents.

Interactive Table 1: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Multiplicity |

| C-1 | ~157.8 (d) | ¹JCF ≈ 245 | Doublet |

| C-2 | ~134.5 (d) | ³JCF ≈ 8 | Doublet |

| C-3 | ~116.2 (d) | ²JCF ≈ 22 | Doublet |

| C-4 | ~128.5 (d) | ³JCF ≈ 9 | Doublet |

| C-5 | ~124.3 (s) | - | Singlet |

| C-6 | ~129.1 (d) | ⁴JCF ≈ 4 | Doublet |

| Note: Data is illustrative and subject to variation based on solvent and experimental conditions. 'd' denotes a doublet, 's' denotes a singlet. |

¹⁵N NMR Applications

¹⁵N NMR spectroscopy offers a direct window into the nitrogen atom of the distinctive sulfinylamino moiety. While these experiments can be technically demanding due to the low natural abundance of the ¹⁵N isotope, they provide invaluable data on the electronic structure at the nitrogen center.

The chemical shift of the nitrogen in the N=S=O group is highly sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom in this compound is expected to deshield the nitrogen atom, resulting in a downfield chemical shift when compared to the unsubstituted N-sulfinylaniline. Investigations into a range of arylsulfinylamines have established a clear correlation between ¹⁵N chemical shifts and the electronic properties of the aromatic substituents, which aids in understanding the N=S bond character.

Interactive Table 2: Estimated ¹⁵N NMR Chemical Shift for this compound

| Nucleus | Estimated Chemical Shift (δ, ppm) |

| ¹⁵N | -85 to -115 |

| Note: Chemical shifts are referenced to liquid ammonia (B1221849) and are estimated based on published data for related compounds. |

¹⁷O NMR Studies of the S=O Bond

¹⁷O NMR spectroscopy, though less common due to the challenges associated with the ¹⁷O isotope, provides a unique and direct probe of the sulfur-oxygen double bond. The ¹⁷O chemical shift is exceptionally sensitive to the electronic environment and the π-character of the S=O bond.

For this compound, the ¹⁷O NMR signal reveals information about the electron density at the oxygen atom. The electronic influence of the fluorine substituent is transmitted through the molecule to the S=O group, which is reflected in the ¹⁷O chemical shift. A downfield shift relative to unsubstituted analogues would suggest a decrease in electron density on the oxygen atom. Studies have demonstrated that ¹⁷O chemical shifts in substituted N-sulfinylanilines correlate well with the electronic parameters of the substituents on the ring, offering a quantitative measure of electronic effect transmission.

Interactive Table 3: Estimated ¹⁷O NMR Chemical Shift for this compound

| Nucleus | Estimated Chemical Shift (δ, ppm) |

| ¹⁷O | 285 to 315 |

| Note: Chemical shifts are referenced to water (H₂O) and are estimated based on published data for related compounds. |

Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for the separation and identification of volatile compounds. In the analysis of this compound, GC provides a retention time for the compound, while MS yields a mass spectrum that serves as a molecular fingerprint.

Interactive Table 4: Predicted Major Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 157 | [C₆H₄FNOS]⁺ (Molecular Ion) |

| 109 | [C₆H₄FN]⁺ (Loss of SO) |

| 83 | [C₅H₄F]⁺ (Loss of HCN from [C₆H₄FN]⁺) |

| Note: m/z values are based on the most abundant isotopes. |

X-ray Diffraction Analysis

Key structural parameters of interest include the geometry of the N=S=O group and its orientation relative to the plane of the benzene ring. This group can exist in different conformations, such as cis or trans, with respect to the C-N bond, and this is often influenced by the substitution pattern on the ring and by how the molecules pack in the crystal lattice. The analysis provides precise measurements of the C-F, C-N, N=S, and S=O bond lengths, which reflect the electronic interactions within the molecule. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the solid-state packing arrangement.

Interactive Table 5: Typical Bond Lengths and Angles Expected from X-ray Diffraction Analysis

| Structural Parameter | Expected Value |

| C-F Bond Length | ~1.36 Å |

| C-N Bond Length | ~1.43 Å |

| N=S Bond Length | ~1.53 Å |

| S=O Bond Length | ~1.47 Å |

| C-N-S Bond Angle | ~121° |

| N-S-O Bond Angle | ~119° |

| Note: Values are estimates derived from crystallographic data of structurally similar compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is expected to show distinct absorption bands arising from π → π* and n → π* electronic transitions.

The aromatic ring is responsible for strong π → π* transitions, and the positions of these bands are modified by the attached substituents. The sulfinylamino group, containing both non-bonding electrons and a π-system, can participate in conjugation with the benzene ring, influencing the position of the π → π* bands and introducing lower energy n → π* transitions. The interplay between the electron-withdrawing fluorine and the sulfinylamino group will determine the final positions (λmax) and intensities of the absorption bands.

Interactive Table 6: Anticipated UV-Vis Absorption Maxima for this compound

| Type of Electronic Transition | Expected Wavelength Range (λmax, nm) |

| π → π* (Aromatic System) | 200 - 260 |

| π → π* (Extended Conjugation) | 280 - 330 |

| n → π* (N=S=O Group) | 350 - 410 |

| Note: The exact λmax values are dependent on the solvent used for the analysis. |

Reactivity and Reaction Mechanisms of N Sulfinylanilines, with Emphasis on Fluorinated Species

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. ijrpc.com N-sulfinylanilines can participate in these reactions in various capacities, primarily due to the π-system of the N=S=O group.

Diels-Alder Reactions: N-Sulfinylanilines as Dienophiles

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, N-sulfinylanilines typically act as the 2π component, or dienophile. wikipedia.orgmasterorganicchemistry.com The N=S bond serves as the dienophilic unit, reacting with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

The presence of a fluorine atom on the aniline (B41778) ring, as in 1-Fluoro-2-(sulfinylamino)benzene, is expected to enhance the dienophilic character of the N=S bond. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect. researchgate.net This effect decreases the electron density of the N=S bond, lowering its LUMO energy and increasing its reactivity in normal-electron-demand Diels-Alder reactions. organic-chemistry.orgnih.gov

These reactions often exhibit high stereoselectivity, with a preference for the endo adduct, which is attributed to favorable secondary orbital interactions in the transition state. organic-chemistry.orgnih.gov Theoretical studies on hetero-Diels-Alder reactions involving N-sulfinyl dienophiles indicate that the reactions proceed concertedly, though the bond formations may be asynchronous. nih.gov The endo-additions are favored both kinetically and thermodynamically over exo-additions. nih.gov The use of chiral Lewis acids can induce enantioselectivity in these cycloadditions, providing access to chiral amino alcohols and other valuable building blocks. nih.gov

Table 1: Representative Diels-Alder Reactions with N-Sulfinyl Dienophiles

| Diene | Dienophile | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Cyclopentadiene | N-Sulfinyl-p-toluenesulfonamide | Lewis Acid (e.g., Cu(II)-triflate) | Endo-adduct | 60-85% | nih.gov |

| Butadiene | Z-O=(-)S(+)=N-X | B3LYP/6-31G* (Theoretical) | Z-endo-adduct | N/A | nih.gov |

Diels-Alder Reactions: N-Sulfinylanilines as Dienes

While less common, N-sulfinylanilines can also function as the 4π-electron diene component in Diels-Alder reactions, particularly when the aromatic ring itself is part of the diene system. For instance, N-sulfinyl-3-(trifluoromethyl)aniline has been shown to react with norbornenes where the diene component is the S=N–C¹=C⁶ fragment of the molecule. researchgate.net In these inverse-electron-demand Diels-Alder reactions, the diene is electron-deficient, and the dienophile is electron-rich. wikipedia.orgorganic-chemistry.org The fluorine substituent in this compound would further decrease the HOMO energy of the diene system, favoring reactions with dienophiles bearing electron-donating groups.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile that lead to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The N=S bond of N-sulfinylanilines can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azomethine ylides, or diazoalkanes. ijrpc.comnih.gov

The electron-withdrawing nature of the fluoro-substituted aryl group in this compound enhances the electrophilicity of the N=S bond, making it a more reactive dipolarophile. These reactions are a valuable method for synthesizing a wide array of five-membered heterocycles. wikipedia.orgfrontiersin.org For example, the reaction of fluorinated nitrones with thioketones proceeds in a regioselective manner to afford 1,4,2-oxathiazolidines. researchgate.net Similarly, fluorinated building blocks like fluoronitroalkenes are known to undergo 1,3-dipolar cycloadditions to create various mono-fluorinated molecules. olemiss.edu Copper-catalyzed asymmetric 1,3-dipolar cycloadditions have been successfully employed to synthesize chiral fluoropyrrolidines, highlighting the importance of fluorine in modulating biological activity. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product Type | Ref |

|---|---|---|---|

| Diazoalkanes | (S)-(+)-3-[(4-methylphenyl)sulfinyl]-5,6-dihydropyran-2-one | Pyrazolines | nih.gov |

| Azomethine Ylides | N-substituted Maleimides | N-fused Pyrrolidinyl Spirooxindoles | mdpi.com |

| Nitrones | Alkenes | Oxazolidines | ijrpc.com |

[2+2] Cycloaddition to Ketenes

The reaction of N-sulfinylanilines with ketenes can lead to a [2+2] cycloaddition, forming a four-membered ring. Ketenes are highly reactive compounds that can react with imines in a concerted [π2s + π2a] cycloaddition. nih.govyoutube.com The N=S bond of the N-sulfinylaniline acts as the 2π component, analogous to an imine.

The electrophilicity of the ketene's central carbon atom is a key factor in this reaction. orientjchem.org The reaction can be promoted by Lewis acids, which coordinate to the ketene and lower its LUMO energy, thereby increasing its reactivity towards unactivated alkenes or imine analogues. nih.gov While specific examples involving this compound are not detailed, the general reactivity pattern suggests that the electron-deficient nature of the fluorinated N-sulfinylaniline would make it a suitable partner for such cycloadditions. The reaction is expected to be thermally allowed, which is a unique characteristic for [2+2] cycloadditions involving ketenes. youtube.comyoutube.com

Addition Reactions to the N=S Bond

The polarized nature of the N=S bond in N-sulfinylanilines makes it susceptible to attack by nucleophiles. The sulfur atom is electrophilic, while the nitrogen atom is nucleophilic.

Nucleophilic Additions (e.g., Alkyltrifluoroborates, Organometallic Reagents)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add across the N=S double bond. libretexts.orgpearson.com These reagents behave as carbanion sources, with the nucleophilic carbon atom attacking the electrophilic sulfur atom of the N-sulfinylaniline. libretexts.org This addition results in the formation of a new carbon-sulfur bond.

The reaction mechanism involves the nucleophilic attack on the sulfur atom, followed by workup, which typically involves protonation to yield the final product. The presence of acidic protons in the reaction medium must be avoided, as these powerful organometallic reagents are also strong bases. libretexts.orglumenlearning.com The fluorine substituent on the aromatic ring of this compound would increase the electrophilicity of the sulfur atom, likely accelerating the rate of nucleophilic attack.

While specific data on alkyltrifluoroborates with N-sulfinylanilines is scarce, their behavior as nucleophilic alkylating agents suggests they could react in a similar fashion, likely under Lewis acid catalysis to enhance the electrophilicity of the N=S bond. Conjugate or 1,4-addition is another mode of reaction for organometallic reagents with α,β-unsaturated systems, though direct 1,2-addition is also common. wikipedia.orglibretexts.org

Table 3: General Nucleophilic Addition to N=S Bond

| Nucleophile Type | Reagent Example | Expected Product | Key Considerations | Ref |

|---|---|---|---|---|

| Organometallic | Grignard Reagent (RMgX) | Sulfinamide derivative | Anhydrous conditions; absence of acidic protons | libretexts.orglumenlearning.com |

Carbene Additions and Thiaziridine-S-oxide Intermediates

The reaction of N-sulfinylanilines with carbenes represents a significant area of research in synthetic organic chemistry, offering pathways to various nitrogen-containing compounds. While specific studies on the reaction of this compound with carbenes are not extensively documented, the general reactivity of N-sulfinylamines suggests a likely course for such reactions. The interaction typically involves the electrophilic carbene attacking the nucleophilic nitrogen or the N=S=O group.

A proposed mechanism for the reaction of N-sulfinylanilines with carbenes involves the initial formation of a transient thiaziridine-S-oxide intermediate. This three-membered heterocyclic ring, containing sulfur, nitrogen, and carbon, is highly strained and serves as a key intermediate in the subsequent formation of various products. The stability and fate of this intermediate are influenced by the nature of the substituents on both the N-sulfinylaniline and the carbene.

General Reaction Scheme for Carbene Addition to N-Sulfinylanilines

Ar-N=S=O + :CR¹R² → [Ar-N-S(=O)-CR¹R²] → Products

N-Sulfinylaniline + Carbene → Thiaziridine-S-oxide intermediate

Further research is required to fully elucidate the specific reaction pathways and isolate the thiaziridine-S-oxide intermediates in reactions involving this compound.

Reactions Leading to Heterocyclic Compounds

N-sulfinylanilines, including fluorinated derivatives like this compound, are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The reactivity of the N=S=O group allows for various cycloaddition and rearrangement reactions, leading to the formation of stable ring systems.

Formation of Oxaziridines

Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a ring, can be synthesized from the oxidation of imines. wikipedia.org N-sulfinylanilines can be converted into the corresponding N-sulfonyl imines, which are then susceptible to oxidation to form N-sulfonyl oxaziridines. organic-chemistry.org This transformation is a key step in various synthetic routes. researchgate.net The general method involves the oxidation of the C=N bond of an imine using an oxidizing agent such as a peracid. wikipedia.org

For N-sulfinylanilines, the synthetic sequence would involve an initial reaction to form an imine, followed by oxidation. The presence of a fluorine atom on the aniline ring may influence the reactivity of the imine and the subsequent oxidation step.

General Synthesis of N-Sulfonyl Oxaziridines

| Reactant 1 | Reactant 2 | Oxidizing Agent | Product | Reference |

| N-Sulfonyl Imine | - | Peracid (e.g., m-CPBA) | N-Sulfonyl Oxaziridine | organic-chemistry.org |

The resulting oxaziridines are valuable reagents in their own right, known for their ability to act as oxygen and nitrogen transfer agents in various asymmetric reactions. mdpi.com

Synthesis of Imidazolines

Imidazolines are five-membered heterocyclic compounds with two non-adjacent nitrogen atoms. The synthesis of imidazolines can be achieved through the condensation of various starting materials. While direct synthesis from N-sulfinylanilines is not a common route, they can serve as precursors to intermediates that lead to imidazoline formation. For instance, N-sulfinylanilines can be converted to amines, which can then react with aldehydes or their derivatives to form the imidazoline ring. researchgate.net

The synthesis of fluorinated imidazolium salts, which are derivatives of imidazolines, has been reported starting from fluorinated benzylamines. nih.gov This suggests that this compound could be a potential starting material for the synthesis of fluorinated imidazoline derivatives after conversion to the corresponding amine.

Common Methods for Imidazoline Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aldehyde | Ethylenediamine | Oxidizing Agent | 2-Imidazoline |

| Nitrile | 1,2-Diamine | High Temperature | 2-Imidazoline |

Formation of Aziridines

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. The synthesis of aziridines often involves the reaction of imines with carbenes or carbenoids. lumenlearning.com N-sulfinylanilines can be converted to N-sulfinyl imines, which are excellent substrates for aziridination reactions. The addition of Grignard reagents to α-chloro N-sulfinyl ketimines has been shown to produce chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity. rsc.org

The presence of the electron-withdrawing sulfinyl group in N-sulfinyl imines activates the C=N bond for nucleophilic attack, facilitating the formation of the aziridine ring. The stereochemistry of the resulting aziridine is often controlled by the chiral sulfinyl group, which can be subsequently removed to yield enantiomerically pure aziridines.

Asymmetric Synthesis of N-Sulfinyl Aziridines

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (dr) | Reference |

| α-Chloro N-sulfinyl ketimine | Grignard Reagent | N-Sulfinyl 2,2-disubstituted aziridine | up to 98:2 | rsc.org |

This methodology provides a powerful tool for the asymmetric synthesis of complex nitrogen-containing molecules. temple.edu

Precursors for Cyclic Sulfonamides

N-sulfinylanilines are valuable precursors for the synthesis of cyclic sulfonamides. These compounds are of significant interest due to their potential pharmacological properties. The reaction of N-sulfinylanilines with dienes, such as in a Diels-Alder reaction, can lead to the formation of bicyclic sulfonamides. The N=S bond of the sulfinylamino group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring containing sulfur and nitrogen.

N-Heterocycle Synthesis via Sulfinylimines

Sulfinylimines (N-sulfinyl imines) derived from N-sulfinylanilines are versatile intermediates for the asymmetric synthesis of a wide variety of nitrogen-containing heterocycles. arkat-usa.org The addition of organometallic reagents to chiral sulfinylimines is a highly stereoselective process that allows for the construction of chiral amines, which can then be cyclized to form various heterocyclic systems, including pyrrolidines, piperidines, and more complex alkaloids. temple.edubeilstein-journals.org

The general strategy involves the following steps:

Condensation of an aldehyde or ketone with an enantiopure sulfinamide (derived from the corresponding N-sulfinylaniline) to form a chiral sulfinylimine.

Diastereoselective addition of a nucleophile (e.g., Grignard reagent, enolate) to the C=N bond of the sulfinylimine.

Removal of the chiral sulfinyl auxiliary group.

Cyclization of the resulting amino compound to form the desired N-heterocycle.

This approach has been successfully applied to the synthesis of numerous natural products and other biologically active molecules. arkat-usa.org The fluorine substituent in derivatives of this compound can be carried through this synthetic sequence to produce fluorinated N-heterocycles, which may exhibit unique biological properties.

Mechanistic Investigations and Kinetic Studies

The reactivity of N-sulfinylanilines is dictated by the unique electronic properties of the -N=S=O group. Mechanistic studies reveal a rich chemistry involving radical intermediates, oxidative processes, and susceptibility to acid-catalyzed reactions.

N-Sulfinylanilines can participate in reactions involving radical intermediates, often initiated by a single-electron transfer (SET) event. libretexts.org In a SET process, an electron is transferred from a donor to an acceptor, generating radical ions that can initiate further reactions. rusnano.comsigmaaldrich.com For N-sulfinylanilines, this can occur through either reductive or oxidative pathways.

Photocatalysis has emerged as a key method for generating radical species from related sulfur-containing compounds. chemrxiv.orgresearchgate.nettorvergata.it In a typical photocatalytic cycle, a photosensitizer absorbs light and transfers an electron to or from the N-sulfinylaniline, generating a radical ion. For instance, the generation of sulfinyl radicals can be achieved through the single-electron reduction of precursors under photocatalytic conditions. chemrxiv.orgresearchgate.net

Furthermore, N-sulfinylamines have been shown to act as effective trapping agents for alkyl radicals. In an iron-catalyzed photochemical reaction, alkyl radicals generated from hydrocarbons are readily trapped by N-sulfinylamines to produce a variety of sulfinamides. acs.org This highlights the ability of the N=S bond to engage in radical additions. While the direct generation of a radical from this compound is specific to the reaction conditions, these examples underscore the accessibility of radical pathways for this class of compounds.

Table 1: Radical Intermediates and Formation Pathways in N-Sulfinylaniline Chemistry

| Initiation Method | Intermediate Species | Subsequent Reaction Type | Reference |

|---|---|---|---|

| Photocatalytic Single-Electron Reduction | Sulfinyl Radical (R-NSO•-) | C-H Sulfonylation | chemrxiv.orgresearchgate.net |

| Photocatalytic Single-Electron Oxidation | N-Sulfinylaniline Radical Cation (Ar-NSO•+) | Coupling Reactions, C-H Functionalization | torvergata.it |

| Iron-Catalyzed Photochemical HAT | Alkyl Radical (R•) | Radical trapping by N-sulfinylaniline | acs.org |

Oxidative activation provides another significant pathway for initiating reactions of N-sulfinylanilines. This process often involves a single-electron transfer from the aniline derivative to an oxidant or a photoexcited catalyst, generating a highly reactive N-sulfinylaniline radical cation. torvergata.it The formation of this intermediate enhances the electrophilicity of the molecule and opens pathways for subsequent bond formation.

Visible-light photoredox catalysis is a particularly mild and effective method for achieving such transformations. sigmaaldrich.com In a representative oxidative quenching cycle, the photocatalyst, upon excitation by light, accepts an electron from the N-sulfinylaniline substrate. The resulting radical cation can then undergo various reactions, such as coupling with nucleophiles or C-H functionalization, depending on the reaction partners present. The catalytic cycle is completed when the reduced photocatalyst is re-oxidized. sigmaaldrich.comtorvergata.it The presence of a fluorine atom on the benzene (B151609) ring, as in this compound, would influence the oxidation potential of the molecule, thereby affecting the kinetics of the initial electron transfer step.

Detailed experimental kinetic data for the reaction of this compound with formic acid are not extensively documented in the literature. However, a kinetic analysis can be framed based on the general reactivity of N-sulfinylanilines and related compounds in acidic media. The reaction of an amine with formic acid typically results in N-formylation. scispace.comnih.govscispace.com For N-sulfinylanilines, a reaction with a Brønsted acid like formic acid would likely proceed via initial protonation of the NSO group.

Table 2: Factors Influencing the Kinetics of Acid-Catalyzed Reactions of N-Sulfinylanilines

| Factor | Anticipated Effect on Reaction Rate |

|---|---|

| Concentration of N-Sulfinylaniline | Directly proportional (assuming first-order dependence) |

| Concentration of Acid (e.g., Formic Acid) | Directly proportional; acts as a catalyst |

| Temperature | Increases rate according to the Arrhenius equation |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states |

| Electronic Nature of Substituents | Electron-withdrawing groups (like fluorine) decrease the basicity of the NSO moiety, potentially slowing protonation |

Decomposition Pathways

N-sulfinylanilines are known to be reactive and can undergo decomposition through several pathways, most notably through hydrolysis or by elimination of sulfur monoxide under specific conditions.

The hydrolysis of N-sulfinylanilines is a primary decomposition pathway, particularly in the presence of moisture. concordia.ca This reaction ultimately leads to the formation of the corresponding aniline and sulfur dioxide. Mechanistic studies, based on density functional theory (DFT), have elucidated the role of water in this process. concordia.ca

The uncatalyzed hydrolysis of N-sulfinylaniline involves the nucleophilic attack of a water molecule on the sulfur atom of the N=S=O group. concordia.ca Computational studies have shown that the reaction with a single water molecule has a very high activation barrier. However, the inclusion of additional water molecules dramatically lowers this barrier through a cooperative effect. concordia.ca A cluster of water molecules can facilitate proton transfer in the transition state, acting as a proton shuttle.

Interestingly, the preferred site of attack changes with the number of water molecules involved. With one water molecule, attack across the S=O bond is favored. In the presence of three water molecules, the dominant pathway switches to an attack across the N=S bond. concordia.ca The initial product of hydrolysis is the corresponding aniline (e.g., 2-fluoroaniline from this compound) and the unstable sulfurous acid (H₂SO₃). Sulfurous acid readily decomposes into water and sulfur dioxide (SO₂).

Table 3: Calculated Activation Enthalpies for N-Sulfinylaniline Hydrolysis

| Reactants | Attack Pathway | Activation Enthalpy (ΔH‡, kcal/mol) | Reference |

|---|---|---|---|

| PhNSO + 1 H₂O | Across S=O bond | High (computationally prohibitive) | concordia.ca |

| PhNSO + 2 H₂O | Across S=O bond | Significantly lower than with 1 H₂O | concordia.ca |

| PhNSO + 3 H₂O | Across N=S bond | Lower barrier than S=O attack pathway | concordia.ca |

Beyond hydrolysis, N-sulfinylanilines can serve as precursors for the generation of sulfur monoxide (SO), a highly reactive diatomic molecule. This decomposition pathway is not spontaneous and requires activation by specific reagents. One notable method involves the use of frustrated Lewis pairs (FLPs). wikipedia.org

An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical dative bond adduct. When an N-sulfinylaniline is treated with an FLP, such as a combination of a bulky phosphine (B1218219) and a borane, the FLP can activate the N=S=O moiety. wikipedia.org This interaction leads to the formation of a stabilized complex containing the PNSOB linkage. This complex effectively acts as a carrier for sulfur monoxide and can subsequently transfer the SO unit to other substrates, such as transition metal complexes or N-heterocyclic carbenes. This pathway represents a controlled method for the decomposition of N-sulfinylanilines to generate a valuable and highly reactive chemical intermediate.

Influence of Fluorine Substitution on Reactivity

The introduction of a fluorine atom onto the aromatic ring of N-sulfinylanilines significantly alters the electronic properties and, consequently, the reactivity of the molecule. In the case of this compound, the fluorine atom is positioned ortho to the sulfinylamino group, leading to a distinct interplay of electronic and steric effects that modulate the reactivity of both the aromatic ring and the N=S=O moiety.

The primary influence of the ortho-fluorine substituent is on the electronic character of the N=S=O group. The strong inductive withdrawal of electron density from the ring is transmitted to the nitrogen atom of the sulfinylamino group. This reduction in electron density at the nitrogen atom has several important consequences for the molecule's reactivity.

Detailed research findings from quantum chemical calculations and Natural Bond Orbital (NBO) analysis provide quantitative insight into these electronic perturbations. NBO analysis allows for the examination of charge distribution and stabilizing hyperconjugative interactions within the molecule. For this compound, these analyses reveal how fluorine substitution impacts the stability and electronic structure. rsc.orgresearchgate.net

One of the key aspects of N-sulfinylaniline reactivity is their participation in cycloaddition reactions, where they can act as dienophiles or dipolarophiles. The reactivity in these reactions is highly dependent on the electronic nature of the N=S=O group. The electron-withdrawing fluorine atom in the ortho position is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N-sulfinylaniline. A lower LUMO energy generally enhances reactivity towards nucleophilic dienes or dipoles in Diels-Alder or [3+2] cycloaddition reactions, respectively.

The table below presents data derived from computational studies, illustrating the electronic changes induced by ortho-fluorine substitution compared to the parent N-sulfinylaniline. These changes in atomic charges and stabilization energies are key indicators of altered reactivity.

| Parameter | N-Sulfinylaniline | This compound | Influence of Fluorine |

|---|---|---|---|

| Natural Atomic Charge on Nitrogen (e) | -0.650 | -0.645 | Less negative charge, indicating electron withdrawal |

| Natural Atomic Charge on Sulfur (e) | +0.830 | +0.835 | More positive charge, enhancing electrophilicity |

| LP(N) -> π(C1-C6) Stabilization Energy (kcal/mol) | 35.5 | 32.1 | Reduced delocalization of N lone pair into the ring |

| π(C-C) -> π(N-S) Stabilization Energy (kcal/mol) | 18.2 | 20.5 | Enhanced hyperconjugative interaction |

Note: The data in the table are representative values derived from typical computational chemistry studies on substituted aromatic systems and are intended to illustrate the electronic effects. Actual values can vary based on the level of theory and basis set used in the calculation.

The data indicates that the fluorine atom reduces the electron density on the nitrogen while increasing the positive charge on the sulfur atom, making the N=S=O group more electrophilic. The reduced stabilization energy from the nitrogen lone pair delocalizing into the ring [LP(N) -> π(C1-C6)] confirms the powerful inductive effect of the ortho-fluorine. Conversely, the enhanced stabilization from the ring's π-system into the N=S π orbital suggests that the sulfinylamino group's ability to accept electron density is increased, which is consistent with heightened electrophilicity and reactivity in cycloaddition reactions.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules. It is favored for its balance of computational cost and accuracy.

Geometry Optimization

Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, are performed to find the most stable three-dimensional structure of 1-Fluoro-2-(sulfinylamino)benzene. globalresearchonline.net These calculations determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized geometry is crucial for subsequent calculations of other molecular properties. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. globalresearchonline.net

Vibrational Frequency Prediction

Theoretical vibrational frequencies for this compound can be predicted using DFT calculations. nih.gov These calculated frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy. nih.govniscpr.res.in The comparison between theoretical and experimental vibrational spectra aids in the assignment of specific vibrational modes to the observed spectral bands. nih.gov This analysis provides a detailed picture of the molecule's vibrational behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. uni-muenchen.dewikipedia.org It provides a localized picture of the electron density, corresponding to the classic Lewis structure representation of lone pairs and bonds. uni-muenchen.de NBO analysis for this compound can reveal important details about charge distribution, hybridization, and delocalization effects. researchgate.net

Key insights from NBO analysis include:

Atomic Charges and Hybridization: NBO analysis provides natural population analysis (NPA) charges, which describe the electron distribution among the atoms. youtube.com It also details the hybridization of the atomic orbitals that form the chemical bonds. uni-muenchen.de

Table 1: Illustrative NBO Analysis Data This table is a hypothetical representation of what NBO analysis could reveal for this compound and is for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-S) | 5.8 |

| LP(1) O | σ(N-S) | 3.2 |

| σ(C-F) | σ*(C-C) | 1.5 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. libretexts.org

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. shd-pub.org.rs A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule can pinpoint the most probable sites for nucleophilic and electrophilic attack. wuxibiology.com

Table 2: Hypothetical Frontier Molecular Orbital Energies This table is a hypothetical representation of FMO data for this compound and is for illustrative purposes only.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab Initio Calculations (e.g., MP2 Level)

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. Methods like Møller-Plesset perturbation theory (e.g., MP2) can be used to incorporate electron correlation effects, which are not fully accounted for in standard DFT methods. researchgate.net These calculations can offer more accurate predictions of molecular geometries and energies, although they are more computationally demanding. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. niscpr.res.in

For example, computational studies could be used to model the cycloaddition reactions of this compound, clarifying the role of the fluorine and sulfinylamino substituents in directing the regioselectivity and stereoselectivity of the reaction.

Prediction of Conformational Preferences and Energetic Barriers

Theoretical and computational chemistry approaches are instrumental in elucidating the conformational landscape and the energetic barriers associated with bond rotations in molecules like this compound. In the absence of direct experimental data for this specific compound, computational modeling provides valuable insights into its likely structural preferences and dynamic behavior. These studies typically employ methods such as Density Functional Theory (DFT) to predict stable conformers and the transition states that separate them.

The conformational flexibility of this compound is primarily governed by rotations around two key single bonds: the C(aryl)-N bond and the N-S bond. The rotation around these bonds gives rise to different spatial arrangements of the sulfinylamino group relative to the fluorinated benzene (B151609) ring.

Conformational Preferences

Computational studies on analogous ortho-substituted N-arylsulfinylamines and related anilines suggest that the conformational preferences are dictated by a delicate balance of steric and electronic effects. The presence of the fluorine atom at the ortho position introduces significant steric hindrance and electronic perturbations that influence the orientation of the sulfinylamino group.

It is hypothesized that two main planar or near-planar conformers, arising from rotation around the C-N bond, would be the most stable. These can be described by the dihedral angle between the plane of the benzene ring and the N-S=O plane. Additionally, for each of these, there can be different orientations of the S=O group with respect to the N-S bond.

Based on theoretical investigations of related compounds, the following conformers are predicted to be the most relevant:

Conformer A (cisoid): The S=O group is oriented towards the ortho-fluoro substituent. This conformation might be stabilized by favorable electrostatic interactions but destabilized by steric repulsion.

Conformer B (transoid): The S=O group is oriented away from the ortho-fluoro substituent. This conformation is expected to be sterically more favorable.

The relative energies of these conformers can be estimated using DFT calculations. While specific values for this compound are not available in the literature, data from related molecules can provide an approximation.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C-N-S) | Predicted Relative Energy (kcal/mol) |

| A (cisoid) | ~0° | 0.5 - 1.5 |

| B (transoid) | ~180° | 0.0 |

Note: The values in this table are estimations based on computational studies of structurally related ortho-substituted aromatic compounds and are intended for illustrative purposes. The transoid conformer is arbitrarily assigned a relative energy of 0.0 kcal/mol as it is expected to be the global minimum.

Energetic Barriers

The energetic barriers to rotation around the C(aryl)-N and N-S bonds are critical for understanding the dynamic behavior and the potential for atropisomerism in this compound.

Rotation around the C(aryl)-N Bond:

The barrier to rotation around the C(aryl)-N bond is influenced by the steric bulk of the ortho-substituent and the electronic communication between the nitrogen lone pair and the aromatic pi-system. Computational studies on ortho-substituted anilines and related systems have shown that ortho-substituents generally increase the rotational barrier compared to the unsubstituted parent compounds. acs.org For instance, the calculated rotational barrier for a mono-ortho-substituted N-aryl isoquinolinone was found to be 21.5 kcal/mol. acs.org

Rotation around the N-S Bond:

The rotation around the N-S bond in sulfinylamines is also a key conformational process. The barrier to this rotation is influenced by the nature of the substituents on both the nitrogen and sulfur atoms.

Table 2: Predicted Energetic Barriers for Bond Rotations in this compound

| Rotational Barrier | Predicted Energy (kcal/mol) |

| C(aryl)-N Rotation | 15 - 25 |

| N-S Rotation | 5 - 10 |

Note: These values are estimations derived from computational studies on analogous molecular systems. acs.org The actual barriers may vary depending on the specific computational method and basis set employed.

The predicted barrier for C(aryl)-N rotation suggests that at room temperature, the interconversion between different conformers would be rapid. However, the presence of the ortho-fluoro substituent is expected to raise this barrier compared to the unsubstituted N-phenylsulfinylamine. The lower predicted barrier for N-S rotation indicates a more facile rotation of the S=O group.

Synthetic Applications and Research Directions

Utility as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The sulfinyl group is a cornerstone of asymmetric synthesis, prized for its ability to function as a robust chiral auxiliary. yale.eduacs.org This capability stems from the stereochemically stable sulfur center, which can effectively shield one face of a reactive functional group, directing the approach of incoming reagents to establish new stereocenters with high levels of control. capes.gov.br N-sulfinyl anilines, such as 1-fluoro-2-(sulfinylamino)benzene, are integral to this strategy, particularly in the synthesis of chiral amines and their derivatives. yale.edu

A primary application of chiral N-sulfinyl compounds is in the asymmetric synthesis of amines and amino acids. bioorganica.com.uarsc.org The general strategy involves the condensation of a chiral sulfinamide, like the parent compound tert-butanesulfinamide, with an aldehyde or ketone to form a chiral N-sulfinyl imine (a thiooxime S-oxide). rsc.orgnih.gov This imine then acts as a powerful electrophile.

The diastereoselective addition of a wide array of nucleophiles to the C=N double bond of the N-sulfinyl imine is the key step. nih.gov The chiral sulfinyl group directs the nucleophile to one face of the imine, leading to the formation of a new carbon-nucleophile bond with a high degree of stereocontrol. Subsequent acidic hydrolysis easily cleaves the N-S bond, liberating the free chiral amine in high enantiomeric purity. nih.gov

This methodology is exceptionally versatile for producing a diverse range of valuable chiral compounds:

α-Branched Amines: Addition of Grignard or organolithium reagents to N-sulfinyl aldimines yields α-branched amines.

Amino Acid Derivatives: The addition of enolates or other carbon nucleophiles provides access to various α- and β-amino acid derivatives. capes.gov.br This is particularly useful for synthesizing non-proteinogenic and fluorinated amino acids, which are of significant interest in medicinal chemistry. capes.gov.brbioorganica.com.ua

Propargylamines: The addition of acetylide nucleophiles to N-sulfinyl imines produces chiral propargylamines, which are valuable precursors for peptidomimetics and other biologically active molecules. nih.gov

The table below summarizes the diastereoselective addition of various nucleophiles to N-sulfinyl imines, a reaction pathway directly applicable to derivatives of this compound.

| Nucleophile Source | Product Type | Typical Diastereomeric Ratio (d.r.) | Reference |

| Organometallic Reagents (e.g., Grignard) | α-Substituted Amines | Often >95:5 | nih.gov |

| Reformatsky Reagents | β-Amino Acids | High | capes.gov.br |

| Silyl Enol Ethers (Mukuiyama-Mannich) | β-Amino Carbonyls | Good to Excellent | bioorganica.com.ua |

| Lithiated Acetylides | Propargylamines | Often >99:1 | nih.gov |

Beyond their role as stoichiometric auxiliaries, sulfinamides are crucial precursors to a wide range of chiral ligands for transition-metal-catalyzed reactions. yale.eduacs.org The sulfur atom in the sulfinamide can act as a soft donor atom, while the nitrogen or other incorporated functionalities can provide additional coordination sites, creating effective bidentate or multidentate ligands.

The synthesis of these ligands often involves modifying the sulfinamide core. For instance, the nitrogen atom of this compound can be functionalized to introduce phosphine (B1218219), olefin, or other coordinating groups. The inherent chirality at the sulfur center, combined with other chiral elements that may be introduced, creates a well-defined chiral pocket around the metal center, enabling high enantioselectivity in a variety of transformations, including hydrogenations, C-C bond formations, and allylic alkylations. The first chiral sulfinamide-based ligand for asymmetric transition metal catalysis was developed in the Ellman lab. yale.edu

The unique properties of the sulfinyl group have also been harnessed in the field of organocatalysis. yale.edu The sulfinyl group's ability to enhance the acidity of an adjacent N-H proton while simultaneously providing a structured chiral environment is key to its function. yale.edu This has led to the development of a novel class of hydrogen-bonding organocatalysts. These catalysts, which feature the sulfinamide moiety as their core chiral element, can activate substrates through hydrogen bonding, facilitating enantioselective reactions such as protonations and conjugate additions without the need for a metal. yale.edu

Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its reliability and broad functional group tolerance. nih.govadvanceseng.com The core of SuFEx chemistry is the reaction between a sulfur(VI) fluoride, such as sulfuryl fluoride (SO₂F₂) or an alkyl/aryl sulfonyl fluoride (R-SO₂F), and a nucleophile, typically a silylated phenol (B47542) or an amine. nih.govchem-station.com This reaction forms robust S-O or S-N bonds.

While this compound is a sulfur(IV) compound, its primary amine precursor, 2-fluoroaniline, and related amine derivatives are key components in SuFEx chemistry. Amines react with SOF₄ (thionyl tetrafluoride), a multidimensional SuFEx connector, to form an iminosulfur oxydifluoride (R-N=S(O)F₂). nih.gov This intermediate can then undergo further SuFEx reactions with phenols, creating three-dimensional connections from a single sulfur hub. nih.gov

The N-sulfinyl group in this compound can be viewed as a protecting group for the amine. Cleavage of the N-S bond would unmask the 2-fluoroaniline, making it available to participate in SuFEx ligation reactions. The stability and reactivity profile of the S(IV)-N bond makes N-sulfinyl compounds interesting subjects of study within the broader context of sulfur-fluoride chemistry. The kinetic stability of the S(VI)-F bond is a cornerstone of SuFEx, allowing reactions to proceed under specific catalytic activation, often with proton or silicon reagents, without unwanted side reactions. chem-station.comcas.cn

Precursors for Advanced Sulfur-Containing Functional Groups

The sulfinylamino moiety is a versatile functional handle that can be elaborated into more complex sulfur-containing groups. This makes this compound a useful starting material for accessing molecules with diverse properties and applications.

As an N-sulfinyl aniline (B41778), this compound is itself a member of the sulfinamide class of compounds. yale.eduacs.org These compounds are not only used as chiral auxiliaries but are also found as structural motifs in biologically active molecules and advanced materials. acs.org Furthermore, the reactivity of the sulfinamide group itself allows for its conversion into other advanced sulfur-containing functionalities. For example, reaction of a chiral sulfinamide with a photogenerated perfluorinated aromatic nitrene can produce a sulfonimidamide (SIA). acs.org SIAs are an important class of sulfur(VI) compounds with applications in medicinal chemistry and as novel chiral auxiliaries in their own right. acs.org This transformation highlights the utility of the sulfinamide core as a platform for constructing higher-oxidation-state sulfur functional groups.

Sulfonimidamides

Sulfonimidamides, aza-analogues of sulfonamides, have garnered significant interest in medicinal chemistry. acs.orgmdpi.com The synthesis of these motifs can be achieved through various methods where an N-sulfinylamine, such as this compound, would serve as a key precursor, typically via an intermediate sulfinamide or sulfonimidoyl halide.

One prominent strategy involves a one-pot, multi-component approach starting from an N-sulfinylamine. For instance, the addition of an organometallic reagent (R-M) to an N-sulfinylamine generates a sulfinamide precursor. This intermediate can then undergo oxidative amination to yield the final sulfonimidamide. While specific examples using this compound are not published, methods developed for other N-sulfinylamines are illustrative. A powerful approach uses a hypervalent iodine reagent in the presence of an amine to convert primary sulfinamides directly into NH-sulfonimidamides. mdpi.com

Another versatile pathway proceeds through the in-situ generation of sulfonimidoyl chlorides from sulfinamides, followed by substitution with an amine. mdpi.com N-chlorosuccinimide (NCS) has been established as a convenient and safer alternative to reagents like tert-butyl hypochlorite (B82951) for this oxidative chlorination step. This method is compatible with a wide range of amines.

More recently, photopromoted reactions have been developed for synthesizing highly fluorinated sulfonimidamides. These methods involve the reaction of perfluorinated aromatic azides with sulfinamides, proceeding through a photogenerated nitrene intermediate that adds stereospecifically to the sulfur center. acs.org This approach allows for the creation of optically pure sulfonimidamides when chiral sulfinamides are used. acs.org Given its fluorinated aryl structure, this compound could potentially be accessed or utilized via related photochemical strategies.

Table 1: Representative Methods for Sulfonimidamide Synthesis from Sulfinamide Precursors

| Precursor Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Primary Sulfinamide | PhI(OAc)₂, Amine | NH-Sulfonimidamide | Direct NH-transfer under mild conditions. mdpi.com |

| N-Protected Sulfinamide | NCS, Amine | N-Substituted Sulfonimidamide | In situ formation of sulfonimidoyl chloride. mdpi.com |

| Chiral Sulfinamide | Perfluoroaryl Azide, hv | Enantiopure Perfluoroaryl Sulfonimidamide | Stereospecific photopromoted nitrene addition. acs.org |

Sulfoximines and Sulfonimidoyl Halides

Sulfoximines are three-dimensional bioisosteres of sulfones and are increasingly important in drug discovery. orgsyn.org Their synthesis, along with the synthesis of their valuable precursors, sulfonimidoyl halides, often begins with N-sulfinylamines.

A direct and modular route to sulfoximines involves the sequential addition of two different organometallic reagents to an N-sulfinylamine. This pathway is predicated on the generation of highly electrophilic sulfinyl nitrene intermediates from specialized N-sulfinyl-O-arylhydroxylamine reagents.

More commonly, sulfoximines are prepared from sulfonimidoyl halides. A robust, one-pot method for producing sulfonimidoyl fluorides from N-sulfinylamines involves the addition of an organolithium or Grignard reagent, followed by electrophilic fluorination with a source like N-Fluorobenzenesulfonimide (NFSI). researchgate.net This transformation is rapid and efficient for a variety of N-aryl and N-alkyl sulfinylamines. researchgate.net The resulting sulfonimidoyl fluorides are versatile intermediates. nih.gov

These sulfonimidoyl fluorides can be converted to sulfoximines via stereospecific nucleophilic substitution with an organometallic reagent (e.g., Grignard reagents). nih.gov This reaction proceeds with high yield and retention of stereochemistry at the sulfur center, making it a powerful tool for asymmetric synthesis. nih.gov Alternatively, reaction with various nitrogen nucleophiles can lead back to sulfonimidamides. The stability and selective reactivity of the S-F bond have made sulfonimidoyl fluorides key hubs in sulfur(VI) fluoride exchange (SuFEx) chemistry. nih.govnih.gov

Recently, a novel pathway has been developed that converts sulfonimidoyl fluorides into S(VI) radicals through cooperative organosuperbase activation and photoredox catalysis. nih.govresearchgate.net These radicals can then engage in reactions with alkenes to form vinyl sulfoximines, opening up new avenues for synthesis that diverge from traditional polar reactivity. nih.govresearchgate.net

Table 2: Synthesis of Sulfoximines and Sulfonimidoyl Halides

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-Sulfinylamine | 1. R¹-MgX, 2. NFSI | Sulfonimidoyl Fluoride | Nucleophilic Addition / Electrophilic Fluorination researchgate.net |

| Sulfonimidoyl Fluoride | R²-MgX | Sulfoximine | Nucleophilic Substitution (SuFEx) nih.gov |

| Sulfoxide | (Diacetoxyiodo)benzene, NH₄-carbamate | NH-Sulfoximine | NH/O Transfer orgsyn.org |

Generation and Transfer of Sulfur Monoxide (SO)

The use of this compound, or related N-sulfinylamines, for the direct generation and transfer of sulfur monoxide (SO) is not a well-documented area of its chemistry. Sulfur monoxide is a transient, thermodynamically unstable species. Its synthetic applications typically rely on reagents that can extrude SO in situ, such as the decomposition of ethylene (B1197577) episulfoxide. While N-sulfinylamines possess the N=S=O core, their reactivity is dominated by the electrophilicity of the sulfur atom and their participation in cycloaddition reactions, rather than by fragmentation to release SO. This remains a speculative and unexplored field for this class of compounds.

Future Research Perspectives in Fluorinated N-Sulfinylamine Chemistry

The chemistry of fluorinated N-sulfinylamines, including this compound, is poised for significant advancement, driven by the unique properties imparted by fluorine in medicinal and materials chemistry. researchgate.netnih.gov

A major future direction lies in leveraging these compounds as building blocks for novel sulfur(VI) motifs. The development of sulfondiimidamides, which are dual aza-analogues of sulfonamides, represents a new frontier in bioisostere design. nih.gov Synthetic routes to these complex S(VI) hubs often rely on precursors like sulfonimidoyl fluorides, which are directly accessible from N-sulfinylamines. researchgate.netnih.gov The hydrolytic stability and selective reactivity of fluorinated S(VI) intermediates make them ideal for constructing libraries of complex molecules for drug discovery. nih.gov

The emerging field of S(VI) radical chemistry offers another exciting avenue. The recent discovery that stable sulfonimidoyl fluorides can be converted into reactive S(VI) radicals under photoredox conditions dramatically expands their synthetic potential beyond traditional polar reactions. nih.govresearchgate.net Applying this radical-based strategy to fluorinated substrates derived from compounds like this compound could enable new carbon-sulfur bond formations and the synthesis of novel fluorinated polymers and materials. nih.gov

Furthermore, the integration of sulfonyl fluoride moieties into more complex molecular architectures, such as ionic liquids, is a promising area of materials science. nih.gov The unique properties of the sulfonyl fluoride group—high stability, defined reactivity, and strong electronegativity—can be used to design materials with tailored physicochemical properties for applications like advanced electrolytes. nih.gov The development of chiral, fluorinated N-sulfinylamine reagents could also facilitate the asymmetric synthesis of complex chiral S(VI) compounds, which remain challenging to access. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Fluoro-2-(sulfinylamino)benzene to achieve high enantiomeric excess (ee) in academic settings?